molecular formula C18H19N3OS B4599004 N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE

N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE

Cat. No.: B4599004
M. Wt: 325.4 g/mol
InChI Key: UXXSKBUKNHQVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-2-3-12-4-5-14-15(11-19)18(23-16(14)10-12)21-17(22)13-6-8-20-9-7-13/h6-9,12H,2-5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSKBUKNHQVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE
Reactant of Route 3
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CYANO-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ISONICOTINAMIDE

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